molecular formula C15H17N B104298 (S)-1-Phenyl-2-(p-tolyl)ethylamine CAS No. 30339-30-1

(S)-1-Phenyl-2-(p-tolyl)ethylamine

Cat. No. B104298
CAS RN: 30339-30-1
M. Wt: 211.3 g/mol
InChI Key: ZICDZTXDTPZBKH-HNNXBMFYSA-N
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Description

(S)-1-Phenyl-2-(p-tolyl)ethylamine is a chiral compound used in the industrial resolution of chrysanthemic acids. The compound exhibits enantiomeric properties, which are crucial for its application in producing optically active substances. The resolution of its racemic form is achieved through diastereomeric salt formation, which is a common method for separating enantiomers in the pharmaceutical industry .

Synthesis Analysis

The synthesis of (S)-1-Phenyl-2-(p-tolyl)ethylamine involves the resolution of the racemic mixture. This is accomplished by forming a diastereomeric salt with the hemiphthalate of (S)-isopropylidene glycerol. The process achieves a high experimental efficiency, with a yield of 69% and an enantiomeric excess of over 99% for the (S)-enantiomer. The precipitation of the (S)-enantiomer is facilitated by the differential solubility of the diastereomeric salts in a mixture of isopropanol and water .

Molecular Structure Analysis

The molecular structure of a related compound, (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine, has been studied to understand its morphological, structural, and optical properties. The molecular packing is characterized by a compact and dense three-dimensional arrangement, influenced by the biphenyl group and the stereogenic carbon atom. This arrangement results in a significant molecular torsion, giving the molecule a nonplanar angular shape. The crystal structure, determined by X-ray diffraction, is orthorhombic with a P212121 space group .

Chemical Reactions Analysis

The specific chemical reactions involving (S)-1-Phenyl-2-(p-tolyl)ethylamine are not detailed in the provided papers. However, the formation of diastereomeric salts as a method for resolving enantiomers is a chemical reaction that underpins the synthesis of this compound. The reaction involves the interaction between the racemic mixture and a chiral resolving agent, leading to the formation of salts with different solubilities .

Physical and Chemical Properties Analysis

The physical properties of (S)-1-Phenyl-2-(p-tolyl)ethylamine are inferred from the resolution process, which relies on the solubility differences of the diastereomeric salts. The chemical properties can be partially understood from the related compound, which exhibits optical properties such as a direct band gap quantified at approximately 3.45 eV. The photoluminescence analysis of this compound shows two emission bands in the visible region, blue and green, located at approximately 415 nm (2.98 eV) and 556 nm (2.23 eV), respectively. Raman spectroscopy analysis has identified some vibrational modes, which are indicative of the compound's molecular vibrations and chemical bonds .

Scientific Research Applications

Resolution in Industrial Scale

(S)-1-Phenyl-2-(p-tolyl)ethylamine (S)-1 has been utilized in the industrial scale resolution of chrysanthemic acids. This resolution was achieved using the hemiphthalate of (S)-isopropylidene glycerol (R)-2, leading to an efficient experimental efficiency of 69% yield and >99% enantiomeric excess (e.e.) of (S)-1 (Pallavicini et al., 2003).

Biomedical Applications

Poly(3,4-dihyroxyphenyl)ethylamine, a derivative of (S)-1-Phenyl-2-(p-tolyl)ethylamine, has potential biomedical applications. It exhibits non-toxicity, blood compatibility, antioxidant properties, and effectiveness as a drug delivery material. These particles have shown significant α-glucosidase inhibition activity and can be chemically modified for varied biomedical uses (Sahiner et al., 2018).

Synthesis and Structural Studies

1-{Phenyl[1-(p-tolyl)ethylamino]methyl}-2-naphthol, a compound synthesized from 1-(p-tolyl)ethylamine, demonstrates significant hydrogen bonding interactions, impacting its molecular structure and potential applications (Li, Zhao, & Zhang, 2008).

Analytical Chemistry

N-Phenyl-2-naphthylamine, structurally related to (S)-1-Phenyl-2-(p-tolyl)ethylamine, has been developed as a novel matrix for small molecule analysis in biomedical research using MALDI-TOF MS. It offers strong ultraviolet absorption, low background interference, and high salt tolerance capacity (Liu et al., 2018).

Enantioselective Separation

An enantipure tetrazole-based homochiral CuI,II-MOF constructed using (1S)-1-(5-tetrazolyl)ethylamine showed high enantioselectivity for certain compounds, demonstrating the potential for specific enantioselective applications (Liu et al., 2016).

Safety And Hazards

This compound is considered hazardous. It is combustible, toxic if swallowed, and causes severe skin burns and eye damage . It should be stored in a well-ventilated place, kept cool, and locked up .

properties

IUPAC Name

(1S)-2-(4-methylphenyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDZTXDTPZBKH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436270
Record name (S)-1-Phenyl-2-(p-tolyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Phenyl-2-(p-tolyl)ethylamine

CAS RN

30339-30-1
Record name (S)-1-Phenyl-2-(p-tolyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-Phenyl-2-(p-tolyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
M Pallavicini, C Bolchi, B Moroni, E Valoti… - Tetrahedron …, 2003 - Elsevier
(S)-1-Phenyl-2-(p-tolyl)ethylamine (S)-1, used for the industrial scale resolution of chrysanthemic acids, was obtained via resolution of the racemate with the hemiphthalate of (S)-…
Number of citations: 6 www.sciencedirect.com
鈴鴨剛夫, 深尾正美, 先砥庸治, 村上信二 - Journal of Pesticide Science, 1990 - jlc.jst.go.jp
In spite of recent development of pyrethroid insecticides, chrysanthemic acid still remain as an important intermediate for many synthetic pyrethroid insecticides. Chilarity of …
Number of citations: 1 jlc.jst.go.jp
H Hirai, M Matsui - Agricultural and Biological Chemistry, 1976 - Taylor & Francis
Dihydrochrysanthemolactone was synthesized by copper catalyzed decomposition of 2,5-dimethyl-4-hexen-2-yl diazoacetate, which had been prepared by the reaction between …
Number of citations: 22 www.tandfonline.com
T Nitami, A Sekine, H Uekusa, Y Ohashi - Bulletin of the Chemical …, 2011 - journal.csj.jp
When a crystal of [(S)-1-cyclohexylethylamine]bis(dimethylglyoximato)[(S)-1-(ethoxycarbonyl)ethyl]cobalt(III) was irradiated with a halogen lamp, the absolute configuration of the (S)-1-(…
Number of citations: 5 www.journal.csj.jp
T Sugane, N Hamada, T Tobe, W Hamaguchi… - Tetrahedron …, 2012 - Elsevier
Herein we describe a novel and efficient method for synthesizing the (R)-atropisomer of 3-[3-ethyl-5-(6-phenylpyridin-3-yl)-4H-1,2,4-triazol-4-yl]-2-methylbenzonitrile 1, a novel GlyT1 …
Number of citations: 8 www.sciencedirect.com
K Takamatsu, K Hirano, T Satoh… - The Journal of Organic …, 2015 - ACS Publications
A Cu(OAc) 2 -mediated intramolecular aromatic C–H amination proceeds with the aid of a picolinamide-type bidentate coordination group to deliver the corresponding indolines in good …
Number of citations: 85 pubs.acs.org
G Rosini, C Ayoub, V Borzatta, E Marotta… - Green …, 2007 - pubs.rsc.org
The enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) were found to be effective resolving agents for trans-chrysanthemic acid (trans-ChA) on an …
Number of citations: 7 pubs.rsc.org
K Ikeda, W Liu, Y Ron Shen, H Uekusa… - The Journal of …, 2005 - pubs.aip.org
Switching of molecular chirality under photo-irradiation was studied in a cobaloxime complex crystal. Excitation of the dd transition of the Co (III) ion appeared to be much more effective …
Number of citations: 19 pubs.aip.org
M Karikomi, M Toda, Y Sasaki, M Shibuya, K Yamada… - Tetrahedron …, 2014 - Elsevier
The asymmetric coupling reaction of 2-hydroxybenzo[c]phenanthrenes by using Cu–chiral diamine under atmospheric air is described. The use of CuCl-(–)-sparteine and CuCl-…
Number of citations: 13 www.sciencedirect.com
A Krief - ARKIVOC, 2022 - researchportal.unamur.be
The reactivity of chrysanthemic acid and of its" lower esters"(methyl, ethyl, isopropyl and t-butyl) has played a crucial role in their structure elucidation, the discovery of new insecticides …
Number of citations: 2 researchportal.unamur.be

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